molecular formula C9H9BrO2 B141222 2-Bromo-4'-methoxyacetophenone CAS No. 2632-13-5

2-Bromo-4'-methoxyacetophenone

Cat. No. B141222
M. Wt: 229.07 g/mol
InChI Key: XQJAHBHCLXUGEP-UHFFFAOYSA-N
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Patent
US05620991

Procedure details

To 150 ml of acetone were suspended 20 g of 5-bromosalicylaldehyde, 22.9 g of 2-bromo-4-methoxyacetophenone and 27.6 g of anhydrous potassium carbonate. After stirring at room temperature for 4 hours, the resulting reaction solution was concentrated to dryness, and then mixed with water to collect precipitated crystals by filtration. After washing with water and subsequent recrystallization from ethanol, 14.02 g of 5-bromo-2-(4-methoxybenzoyl)benzofuran was obtained in the form of colorless prism crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH2:21]Br)=[O:20])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:21]([C:19](=[O:20])[C:16]3[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=3)=[CH:7][C:6]=2[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)CBr
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
ADDITION
Type
ADDITION
Details
mixed with water
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
After washing with water and subsequent recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(O2)C(C2=CC=C(C=C2)OC)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.02 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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